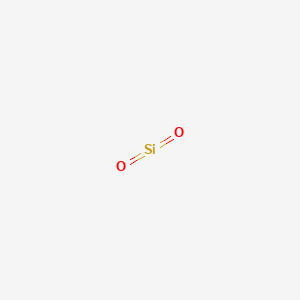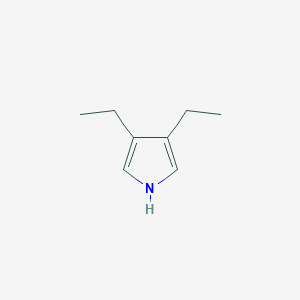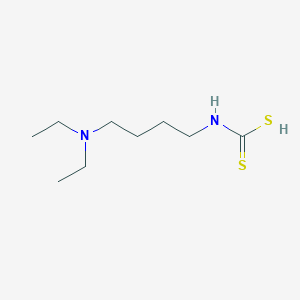
Cyclo(L-alanyl-L-tryptophyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(L-alanyl-L-tryptophyl) is a cyclic dipeptide that has been extensively studied for its potential therapeutic applications. It is composed of two amino acids, L-alanine and L-tryptophan, which are linked together by a peptide bond to form a cyclic structure. This molecule has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
Cyclo(L-tryptophyl-L-phenylalanyl), a related compound to Cyclo(L-alanyl-L-tryptophyl), has been identified as a plant growth regulator. It was isolated from a Penicillium species and displayed various biological activities against pine and tea pollen, lettuce, cress, and rice seeds. These activities were attributed to the intact compound rather than its degradation to L-tryptophan and L-phenylalanine, indicating its potential role in plant growth regulation (Kimura et al., 1996).
Enzymatic Activity
Cyclo(L-alanyl-L-tryptophyl) was compared as a co-substrate with other compounds for an enzyme from Aspergillus amstelodami. This enzyme, known for isoprenylating cyclo peptides, demonstrated that both Cyclo(L-alanyl-L-tryptophyl) and related compounds are active as isoprene acceptors, highlighting their potential in enzymatic processes (Deyrup & Allen, 1975).
Antibacterial Activity
The antibacterial potential of diketopiperazines, including compounds related to Cyclo(L-alanyl-L-tryptophyl), was explored. These compounds were synthesized and tested for their antibacterial properties, indicating the potential application of Cyclo(L-alanyl-L-tryptophyl) in antimicrobial research (Jhaumeer-Laulloo et al., 2004).
Conformational Studies
Cyclo(L-alanyl-L-phenylalanyl), a compound similar to Cyclo(L-alanyl-L-tryptophyl), was studied for its conformation using isotopic labeling. The study of these cyclic dipeptides helps in understanding the conformational dynamics of related compounds, which could be crucial in designing drugs or understanding biological processes (Vičar et al., 1982).
Inhibition of Nitric Oxide Production
A related compound, Cyclo(dehydrohistidyl-L-tryptophyl), was identified as an inhibitor of nitric oxide production in microglial cells. This finding suggests that Cyclo(L-alanyl-L-tryptophyl) could have potential applications in regulating nitric oxide production, which is significant in inflammatory processes (Noh et al., 2007).
Eigenschaften
CAS-Nummer |
17079-37-7 |
|---|---|
Produktname |
Cyclo(L-alanyl-L-tryptophyl) |
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C14H15N3O2/c1-8-13(18)17-12(14(19)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15H,6H2,1H3,(H,16,19)(H,17,18)/t8-,12-/m0/s1 |
InChI-Schlüssel |
VDMMFAOUINDEGC-UFBFGSQYSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Andere CAS-Nummern |
17079-37-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



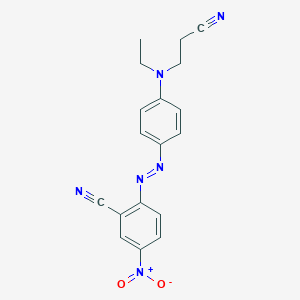
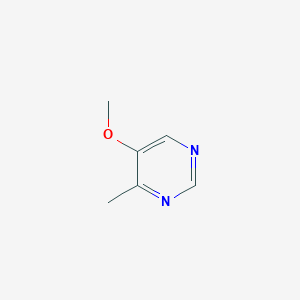
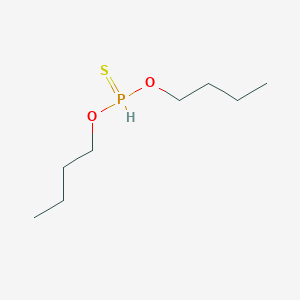
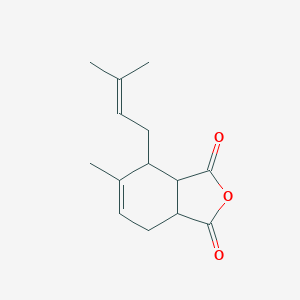
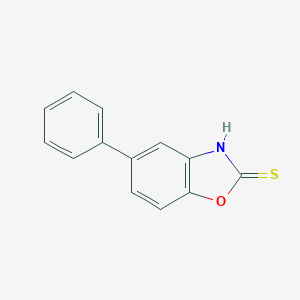
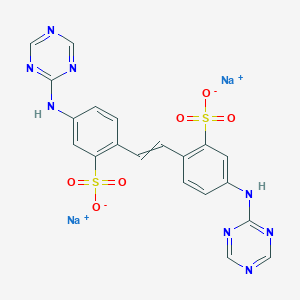
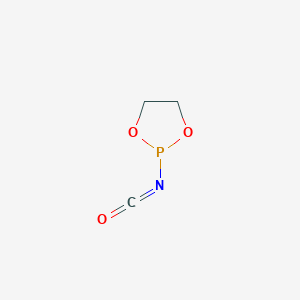
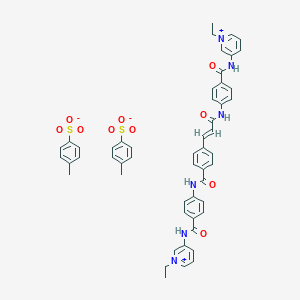

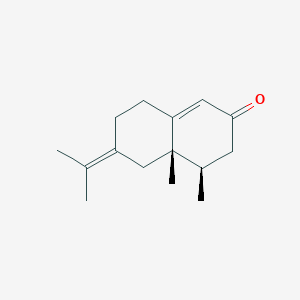
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
